1-Phenyl-2-hexen-1-one

Electrophilic reactivity Glutathione chemoassay Structure–activity relationship

1-Phenyl-2-hexen-1-one (CAS 42925-43-9; C₁₂H₁₄O; MW 174.24) is an acyclic α,β-unsaturated ketone featuring a phenyl carbonyl group conjugated to a 2-hexenyl side chain. It belongs to the broader Michael acceptor domain of enones, a compound class extensively characterized for electrophilic reactivity toward biological thiols such as glutathione (GSH).

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 42925-43-9
Cat. No. B14658673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-hexen-1-one
CAS42925-43-9
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCCC=CC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H14O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4-10H,2-3H2,1H3
InChIKeyOKSZEVRIKYIDHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-2-hexen-1-one (CAS 42925-43-9) Procurement Guide: Class Identity & Baseline Profile


1-Phenyl-2-hexen-1-one (CAS 42925-43-9; C₁₂H₁₄O; MW 174.24) is an acyclic α,β-unsaturated ketone featuring a phenyl carbonyl group conjugated to a 2-hexenyl side chain [1]. It belongs to the broader Michael acceptor domain of enones, a compound class extensively characterized for electrophilic reactivity toward biological thiols such as glutathione (GSH) [2]. Unlike the simpler alkyl vinyl ketones (e.g., 1-hexen-3-one), the 1-phenyl substitution introduces aromatic resonance stabilization to the enone system, which modulates both intrinsic electrophilicity and lipophilicity—two physicochemical determinants governing reactivity-dependent toxicity and bioactivity profiles [2].

Michael Acceptor Enone

Acyclic α,β-unsaturated ketone with phenyl carbonyl conjugation; belongs to electrophile domain for thiol reactivity studies

Aromatic Stabilization

1-Phenyl substitution introduces resonance modulation of electrophilicity and lipophilicity vs. purely aliphatic enones

Structure–Reactivity SAR

Positioned on reactivity–lipophilicity continuum between C4 and C6 enones; suitable for QSAR model calibration

Why In-Class Substitution Fails for 1-Phenyl-2-hexen-1-one: Alkyl Chain Length and Aryl Substitution Govern Reactivity


Within the α,β-unsaturated ketone family, even minor structural changes—such as shifting the double bond from the 2-position to the 3-position, altering alkyl chain length, or replacing the 1-phenyl group—yield compounds with substantially different electrophilic reactivity and hydrophobicity [1]. Systematic structure–reactivity analyses demonstrate that increasing the alkyl chain length of acyclic α,β-unsaturated ketones leads to a moderate but measurable decrease in thiol reactivity (log kGSH), while simultaneously increasing log Kow [1]. Consequently, substituting 1-phenyl-2-hexen-1-one with a shorter-chain analog (e.g., 1-phenyl-2-penten-1-one) or a non-phenyl congener would alter both its reaction kinetics with biological nucleophiles and its partitioning behavior—potentially invalidating quantitative structure–activity models and experimental reproducibility.

Chain Length Shifts Reactivity & Partitioning

Even a one-carbon change (e.g., pentenone to hexenone) measurably alters log kGSH and log Kow; systematic error in thiol reactivity predictions may arise from close analogs.

Phenyl vs. Alkyl Substitution Alters Electrophilicity

The 1-phenyl group provides aromatic resonance stabilization absent in alkyl vinyl ketones; swapping for non-phenyl congeners invalidates reactivity-based QSAR models.

Double-Bond Position Matters

Shifting the enone double bond from 2- to 3-position changes conjugation and thiol reactivity profile; substitution can compromise experimental reproducibility.

Quantitative Differentiation Evidence for 1-Phenyl-2-hexen-1-one vs. Closest Structural Analogs


Alkyl Chain Length Modulates Thiol Reactivity of α,β-Unsaturated Ketones: Class-Level SAR for 1-Phenyl-2-hexen-1-one Positioning

Among acyclic α,β-unsaturated ketones, thiol reactivity toward glutathione (kGSH) decreases as the alkyl chain length increases. For the structural analog 1-octene-3-one (CAS 4312-99-6; C8 chain), kGSH was measured at 1074 L mol⁻¹ min⁻¹ (log kGSH = 3.03), compared to 1-hexene-3-one (CAS 1629-60-3; C6 chain) at 1173 L mol⁻¹ min⁻¹ (log kGSH = 3.07), and 1-pentene-3-one (CAS 1629-58-9; C5 chain) at 1261 L mol⁻¹ min⁻¹ (log kGSH = 3.10) [1]. This trend—a ~15% decrease in absolute kGSH from C5 to C8—is accompanied by a systematic increase in log Kow (0.90 to 2.37). 1-Phenyl-2-hexen-1-one, bearing a butyl side chain (C4) and a 1-phenyl substituent, occupies a specific position along this reactivity–lipophilicity continuum that is not replicated by any single comparator in the published dataset [1].

Thiol Reactivity SAR
Class-level inference
kGSH decreases ~15% from C5 to C8; log Kow increases 0.90→2.37

Chain length directly shifts reactivity–lipophilicity profile; 1-Phenyl-2-hexen-1-one positioned by structural interpolation

Data from 1-pentene-3-one, 1-hexene-3-one, 1-octene-3-one; target not directly measured in cited study

Electrophilic reactivity Glutathione chemoassay Structure–activity relationship

In Vivo Acute Toxicity in Mice: LD50 Range of 140–160 mg/kg for 1-Phenyl-2-hexen-1-one

The acute toxicity of 1-phenyl-2-hexen-1-one was evaluated in mice, yielding a median lethal dose (LD50) in the range of 140–160 mg/kg . This quantitative toxicity benchmark provides a critical safety reference point for laboratory handling and experimental dose selection. While comparative LD50 data for the closest structural analogs (e.g., 1-phenyl-2-penten-1-one or 1-phenyl-2-hepten-1-one) were not available in the same assay panel, this value can be contextualized against the broader class of α,β-unsaturated ketones, where acute toxicity is governed by the interplay between electrophilic reactivity and hydrophobicity-driven bioavailability [1].

Acute Toxicity (Mouse)
Supporting evidence
LD50 140–160 mg/kg

Provides acute toxicity benchmark for in vivo study design and dose-range finding

No direct comparator data in same assay panel

Acute toxicity LD50 In vivo safety profiling

Anti-Inflammatory Activity: iNOS Inhibition IC50 of 1.12 μM in RAW264.7 Cells

1-Phenyl-2-hexen-1-one was evaluated for anti-inflammatory activity in LPS-stimulated mouse RAW264.7 macrophage cells, demonstrating inhibition of inducible nitric oxide synthase (iNOS) with an IC50 of 1.12 μM (1.12 × 10³ nM) [1]. This activity is consistent with the known capacity of α,β-unsaturated ketones to act as Michael acceptors, covalently modifying cysteine thiols in target proteins such as NF-κB pathway components. However, head-to-head comparative IC50 data for the closest structural analogs against iNOS in the same assay system were not identified; therefore this value serves as a baseline activity marker rather than proof of differential potency.

iNOS Inhibition (RAW264.7)
Supporting evidence
IC50 1.12 μM

Supports inflammation-related pathway assay context; cellular signaling endpoint

LPS-stimulated macrophages; comparator data not available

Anti-inflammatory iNOS inhibition RAW264.7 macrophage

Validated Application Scenarios for 1-Phenyl-2-hexen-1-one (CAS 42925-43-9) Based on Current Evidence


QSAR Model Development and Reactive Toxicity Screening

1-Phenyl-2-hexen-1-one serves as a structurally defined acyclic α,β-unsaturated ketone with a phenyl substituent, occupying a specific region in the reactivity–lipophilicity space that is not represented by commercially available alkyl vinyl ketones. Researchers constructing quantitative structure–activity relationship (QSAR) models for electrophile–thiol reactivity can employ this compound to calibrate the contribution of 1-phenyl substitution to kGSH, building upon the systematic chain-length trend established for 1-alken-3-ones (C5–C8) [1].

In Vivo Pharmacological and Toxicological Profiling

With a characterized mouse LD50 range of 140–160 mg/kg [1], 1-phenyl-2-hexen-1-one provides a quantified acute toxicity benchmark. This data point supports dose-ranging decisions in preclinical experimental designs, particularly for studies investigating the anti-inflammatory potential of Michael acceptor pharmacophores, where the compound has demonstrated iNOS inhibitory activity (IC50 = 1.12 μM in RAW264.7 cells) [2].

Synthetic Chemistry: Electrophilic Building Block with Defined Reactivity Profile

As an α,β-unsaturated ketone with a terminal 2-hexenyl chain, this compound offers a defined electrophilic reactivity window for conjugate addition reactions. The 1-phenyl group provides UV chromophore properties and aromatic stabilization, distinguishing it from purely aliphatic enones. Its structural features make it suitable as a synthon for heterocycle construction (e.g., pyrazolines, isoxazolines) where the chain length influences product lipophilicity and downstream biological properties [1].

Application
Selection Property
Validation Focus
QSAR Model Development / Reactive Toxicity Screening
Defined reactivity–lipophilicity position with phenyl substitution
Calibrate thiol reactivity contribution of 1-phenyl group; extend chain-length SAR
In Vivo Pharmacological & Toxicological Profiling
Characterized acute toxicity benchmark
Dose-range finding; iNOS pathway endpoint review in preclinical experimental design
Synthetic Chemistry Electrophilic Building Block
Phenyl-stabilized enone with UV chromophore and defined reactivity window
Conjugate addition feasibility; heterocycle construction with controlled lipophilicity
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